Product packaging for Benzene, 1-(1-methylethyl)-2,4-dinitro-(Cat. No.:CAS No. 89-07-6)

Benzene, 1-(1-methylethyl)-2,4-dinitro-

Cat. No.: B1661255
CAS No.: 89-07-6
M. Wt: 210.19 g/mol
InChI Key: BAWGGSYXBBWRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Dinitroaromatic Compound Research

The exploration of dinitroaromatic compounds is deeply rooted in the history of organic chemistry. Early investigations in the 19th and 20th centuries were often driven by the pursuit of synthetic dyes and high-energy materials. Compounds like dinitrotoluene and dinitrobenzene became foundational molecules in the development of explosives and as intermediates in the synthesis of a wide array of chemical products. This era of research established the fundamental reactions for the synthesis of dinitroaromatics, primarily through the electrophilic nitration of substituted benzenes. While specific historical records for Benzene (B151609), 1-(1-methylethyl)-2,4-dinitro- are not extensively documented in seminal literature, its existence is a logical extension of the systematic study of nitrated alkylbenzenes that characterized this period.

Significance in Modern Chemical Research Paradigms

In contemporary chemical research, the significance of dinitroaromatic compounds has expanded beyond their classical applications. These molecules are now investigated for their utility in a variety of advanced scientific fields. The strong electron-accepting nature of the dinitrophenyl moiety makes these compounds valuable in the study of charge-transfer complexes and in the development of materials with interesting optical and electronic properties. Furthermore, the nitro group can be readily reduced to an amino group, making dinitroaromatics key precursors in the synthesis of a diverse range of more complex molecules, including pharmaceuticals and polymers. The presence of an alkyl group, such as the isopropyl group in Benzene, 1-(1-methylethyl)-2,4-dinitro-, can modulate the solubility and solid-state packing of these molecules, which is a critical consideration in materials science.

Structural Implications for Research on Aromatic Reactivity

The reactivity of Benzene, 1-(1-methylethyl)-2,4-dinitro- is profoundly influenced by the electronic and steric effects of its substituents. The two nitro groups are powerful deactivating groups, meaning they reduce the electron density of the benzene ring and make it less susceptible to electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgwikipedia.org This deactivation is a consequence of both the inductive effect (the electronegativity of the nitrogen and oxygen atoms) and the resonance effect (delocalization of the ring's pi electrons into the nitro groups).

Conversely, the isopropyl group is an activating group, donating electron density to the ring through an inductive effect, which would typically favor electrophilic attack. libretexts.org However, the deactivating effect of the two nitro groups is overwhelmingly dominant.

The directing effects of these substituents are also crucial. The isopropyl group is an ortho, para-director, meaning it would preferentially direct incoming electrophiles to the positions adjacent and opposite to it on the ring. libretexts.org In contrast, the nitro groups are meta-directors. masterorganicchemistry.com In Benzene, 1-(1-methylethyl)-2,4-dinitro-, the positions on the ring are already substituted, but if we were to consider the nitration of isopropylbenzene, the presence of the isopropyl group would direct the incoming nitro groups.

A significant structural implication for this molecule is the concept of steric hindrance. chemicalbook.com The bulky isopropyl group can physically obstruct the approach of reagents to the adjacent (ortho) positions. wikipedia.org This steric hindrance can influence the regioselectivity of reactions, potentially favoring substitution at less crowded sites. For instance, in nucleophilic aromatic substitution reactions, where the nitro groups activate the ring towards attack by nucleophiles, the steric bulk of the isopropyl group could influence the relative rates of attack at the carbon atoms bearing the nitro groups.

Detailed Compound Data

While extensive experimental data for Benzene, 1-(1-methylethyl)-2,4-dinitro- is not widely available in the published literature, computational predictions from reputable chemical databases provide valuable insights into its properties.

Table 1: Predicted Physicochemical Properties of Benzene, 1-(1-methylethyl)-2,4-dinitro-

Property Value Source
Molecular Formula C9H10N2O4 PubChem uni.lu
Molecular Weight 210.19 g/mol PubChem uni.lu
XLogP3 2.7 PubChem uni.lu
Hydrogen Bond Donor Count 0 PubChem uni.lu
Hydrogen Bond Acceptor Count 4 PubChem uni.lu
Rotatable Bond Count 1 PubChem uni.lu

Table 2: Predicted Spectroscopic Data for Benzene, 1-(1-methylethyl)-2,4-dinitro-

Spectrum Type Predicted Peaks Source
1H NMR Due to the complexity of predicting exact chemical shifts and coupling constants without experimental data, a detailed spectrum is not provided. However, one would expect signals in the aromatic region (around 7-9 ppm) and signals corresponding to the isopropyl group (a septet and a doublet in the aliphatic region). General Spectroscopic Principles
13C NMR Signals for six aromatic carbons and two distinct signals for the isopropyl group carbons would be expected. The carbons attached to the nitro groups would be significantly downfield. General Spectroscopic Principles

Compound Names Mentioned

Table 3: List of Compound Names

Compound Name
Benzene, 1-(1-methylethyl)-2,4-dinitro-
2,4-dinitroisopropylbenzene
Benzene
Dinitrotoluene
Dinitrobenzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B1661255 Benzene, 1-(1-methylethyl)-2,4-dinitro- CAS No. 89-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dinitro-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(2)8-4-3-7(10(12)13)5-9(8)11(14)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWGGSYXBBWRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058981
Record name Benzene, 1-(1-methylethyl)-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-07-6
Record name 1-(1-Methylethyl)-2,4-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(1-methylethyl)-2,4-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(1-methylethyl)-2,4-dinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-(1-methylethyl)-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dinitrocumene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Benzene (B151609), 1-(1-methylethyl)-2,4-dinitro- and Related Dinitroaromatics

The traditional and most established pathway to synthesize Benzene, 1-(1-methylethyl)-2,4-dinitro- relies on two fundamental electrophilic aromatic substitution reactions: Friedel-Crafts alkylation to create the precursor, followed by electrophilic aromatic nitration.

Friedel-Crafts Alkylation as a Precursor Step

The initial step in the synthesis is the formation of the precursor, 1-(1-methylethyl)benzene, more commonly known as cumene (B47948). This is achieved through the Friedel-Crafts alkylation of benzene. orgoreview.com In this reaction, benzene is treated with an alkylating agent, typically an alkyl halide like isopropyl chloride, in the presence of a strong Lewis acid catalyst. youtube.comcerritos.edu Anhydrous aluminum chloride (AlCl₃) is a commonly used catalyst for this purpose. orgoreview.com

The mechanism begins with the Lewis acid activating the alkyl halide to generate a carbocation or a carbocation-like complex. orgoreview.comyoutube.com In the case of a secondary halide like isopropyl chloride, a stable secondary carbocation is formed. youtube.com This highly reactive electrophile is then attacked by the nucleophilic π-electron system of the benzene ring. youtube.com This step, which disrupts the aromaticity of the ring, is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comnih.gov Aromaticity is restored in the final step when a weak base removes a proton from the carbon atom bearing the new isopropyl group. youtube.com

One of the limitations of Friedel-Crafts alkylation is the potential for polyalkylation, as the product (cumene) is more reactive than the starting material (benzene) due to the electron-donating nature of the alkyl group. cerritos.eduyoutube.com To favor monosubstitution, a large excess of benzene is often used. orgoreview.com

Reaction Step Description Key Reagents
1. Electrophile Generation The Lewis acid catalyst removes the halide from the alkyl halide to form a carbocation.Isopropyl chloride, Aluminum chloride (AlCl₃)
2. Nucleophilic Attack The π electrons of the benzene ring attack the carbocation, forming a C-C bond and a resonance-stabilized arenium ion.Benzene, Isopropyl carbocation
3. Deprotonation A weak base removes a proton from the arenium ion, restoring aromaticity and regenerating the catalyst.AlCl₄⁻

Electrophilic Aromatic Nitration Strategies

Once the precursor, cumene, is synthesized, the two nitro groups are introduced onto the aromatic ring via electrophilic aromatic nitration. The standard and most common method involves treating the aromatic substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org

The role of sulfuric acid is to act as a catalyst by protonating the nitric acid. libretexts.org This leads to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comlibretexts.org

The mechanism then proceeds similarly to other electrophilic aromatic substitutions. The electron-rich aromatic ring of cumene attacks the nitronium ion, forming another arenium ion intermediate where the aromaticity is temporarily lost. youtube.com A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon atom to which the nitro group has attached, restoring the stable aromatic system and yielding the nitrated product. masterorganicchemistry.comyoutube.com To achieve dinitration, harsher reaction conditions, such as higher temperatures and more concentrated acids, are typically required compared to mononitration.

Regioselectivity and Isomer Formation in Nitration Processes

The directing effect of the substituent already present on the benzene ring is crucial in determining the position of the incoming nitro groups. The isopropyl group is an activating, ortho-, para-directing substituent. sciepub.comyoutube.com This means it directs the first incoming nitro group primarily to the positions ortho (carbon 2) and para (carbon 4) to itself. The meta position is generally not favored. youtube.com

However, the regioselectivity is influenced by a combination of electronic and steric factors. sciepub.com While the isopropyl group electronically activates the ortho and para positions, its significant bulk creates steric hindrance, which can disfavor substitution at the adjacent ortho positions. sciepub.com Consequently, the para-isomer (4-nitrocumene) is often the major product of the initial mononitration. Studies have shown that the ratio of para- to ortho-isomers (p/o) during the nitration of isopropylbenzene can range from 2.50 to 3.06. sciepub.com

For the second nitration step, the directing effects of both the isopropyl group and the first nitro group must be considered. The nitro group is a strongly deactivating, meta-directing group. youtube.com When the starting material is 4-nitrocumene, both the ortho-, para-directing isopropyl group and the meta-directing nitro group direct the second incoming electrophile to the same position: carbon 2 (which is ortho to the isopropyl group and meta to the nitro group). This alignment of directing effects strongly favors the formation of Benzene, 1-(1-methylethyl)-2,4-dinitro-.

Isomer Position of -NO₂ Relative to -CH(CH₃)₂ Formation Reasoning
o-nitrocumene Ortho (C2)Minor product in mononitrationElectronically favored but sterically hindered by the bulky isopropyl group. sciepub.com
m-nitrocumene Meta (C3)Negligible productThe isopropyl group is an ortho-, para-director. youtube.com
p-nitrocumene Para (C4)Major product in mononitrationElectronically favored and less sterically hindered than the ortho position. sciepub.com
2,4-dinitrocumene Ortho (C2) and Para (C4)Final desired productFormed from nitration of 4-nitrocumene, where both existing groups direct to the C2 position.

Novel Approaches in Dinitroaromatic Synthesis

Concerns over the hazardous and waste-producing nature of traditional nitration methods have spurred research into new, more efficient, and environmentally benign synthetic pathways. nih.govrsc.org

Catalytic Synthesis Pathways

Modern research has focused on replacing the corrosive liquid acid catalysts (like H₂SO₄) with solid acid catalysts. These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity. numberanalytics.com

Green Chemistry Principles in Synthesis

The development of "green" nitration protocols is a significant area of research, guided by the principles of green chemistry which advocate for reducing waste, using less hazardous substances, and improving energy efficiency. nih.govrsc.org Traditional nitration using mixed acids is particularly problematic due to the use of highly corrosive acids and the generation of large amounts of acidic waste. rsc.orgresearchgate.net

Alternative, greener approaches include:

Solvent-Free Reactions: Performing nitrations without a solvent or in aqueous media reduces the use of volatile organic compounds. nih.gov

Alternative Nitrating Agents: Researchers are exploring less hazardous nitrating agents to replace the aggressive mixed-acid system. rsc.org

Alternative Energy Sources: The use of microwave or ultrasonic irradiation can sometimes accelerate reaction rates and improve yields under milder conditions. nih.govmjcce.org.mk

Photochemical Nitration: Some studies have investigated photochemical methods for aromatic nitration, which can proceed under different mechanisms and potentially offer alternative selectivities. mjcce.org.mkresearchgate.net

These novel strategies aim to make the synthesis of dinitroaromatics, including Benzene, 1-(1-methylethyl)-2,4-dinitro-, safer, more sustainable, and more environmentally responsible. nih.govresearchgate.net

One-Pot Synthetic Methodologies for Related Dinitroaromatic Compounds

For instance, the direct nitration of toluene (B28343) to a mixture of dinitrotoluene (DNT) isomers can be performed in one pot using a nitrating mixture. chemicalbook.comnih.gov When toluene is treated with 2.1 equivalents of nitric acid in the presence of sulfuric acid, the reaction yields a product that is predominantly a mixture of 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene (B127279). chemicalbook.comnih.gov Similarly, the nitration of 4-nitrotoluene (B166481) with a mixed acid containing equimolar amounts of nitric acid can produce a 96% yield of 2,4-dinitrotoluene in a continuous process. chemicalbook.comnih.gov

More advanced and controllable one-pot dinitration methods have also been developed. A powerful nitrating reagent, 5-methyl-1,3-dinitro-1H-pyrazole, has been identified that allows for the selective mononitration or dinitration of various electron-rich aromatic compounds by manipulating the reaction conditions. nih.govresearchgate.net By adjusting the equivalents of the nitrating reagent, a range of anisole (B1667542) and veratrole derivatives can be efficiently dinitrated in a single step, demonstrating the versatility of modern one-pot procedures. nih.govacs.org

Another green chemistry approach involves the use of solid acid catalysts. Zirconyl nitrate (B79036) on acidic silica-gel has been used for the selective nitration of aromatic compounds in mild, solvent-free conditions at room temperature, which could potentially be adapted for one-pot dinitration. researchgate.net These methodologies highlight a trend towards developing safer, more efficient, and controllable one-pot syntheses for dinitroaromatic compounds.

Mechanistic Investigations of Synthetic Reactions

The synthesis of Benzene, 1-(1-methylethyl)-2,4-dinitro- and related compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism. This multi-step process is fundamental to understanding the formation of these molecules.

Reaction Intermediates and Transition States

The nitration of aromatic compounds involves several key intermediates and transition states. The primary electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

Reaction Intermediates:

Nitronium Ion (NO₂⁺): This highly reactive electrophile is formed by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule. youtube.comthemasterchemistry.com

π-Complex: Before forming a covalent bond, the electrophilic nitronium ion is thought to form a π-complex with the electron-rich aromatic ring. In this intermediate, the nitronium ion is associated with the π-electron cloud of the benzene ring. nih.gov

σ-Complex (Wheland Intermediate or Arenium Ion): The rate-determining step of the reaction involves the attack of the π-electrons of the aromatic ring on the nitronium ion. masterorganicchemistry.commsu.edu This leads to the formation of a resonance-stabilized carbocation known as the σ-complex or Wheland intermediate. libretexts.orgrsc.orgyoutube.com In this intermediate, the aromaticity of the ring is temporarily lost, and the carbon atom bonded to the nitro group becomes sp³ hybridized. libretexts.org The positive charge is delocalized over the remaining five sp² hybridized carbon atoms of the ring through resonance. msu.eduyoutube.com For the dinitration of isopropylbenzene, a second σ-complex would be formed upon the addition of the second nitro group to the mononitrated intermediate.

Transition States:

The transition states in electrophilic aromatic nitration are the highest energy points along the reaction coordinate between the reactants, intermediates, and products.

Second Transition State: This state leads from the σ-complex to the final product. It involves the partial breaking of the C-H bond as a proton is removed by a weak base (like HSO₄⁻ or H₂O), which allows for the restoration of the aromatic ring. masterorganicchemistry.com This step is generally much faster than the formation of the σ-complex. msu.edu

Computational studies using density functional theory (DFT) have indicated that for activated aromatic rings, the rate-determining transition state resembles the reactants and the initial π-complex more closely. In contrast, for deactivated rings, the transition state is closer in structure and energy to the σ-complex. nih.gov The exact structure and energy of the transition states are influenced by factors such as the solvent and the nature of the substituents on the aromatic ring. researchgate.netnih.gov

Kinetic Studies of Formation Reactions

The nitration of toluene with mixed acid is a rapid, exothermic, and heterogeneous reaction. researchgate.net Accurate kinetic measurements require careful control of mass and heat transfer to ensure the reaction is under kinetic control. researchgate.net The dinitration of toluene typically proceeds through the mononitrated intermediate, o-nitrotoluene. A kinetic study of o-nitrotoluene nitration to produce 2,4-dinitrotoluene and 2,6-dinitrotoluene in a microflow system established a complete kinetic model. rsc.org The observed reaction rate was found to increase with the mass fraction of H₂SO₄ up to a certain point, after which it decreased. rsc.org

The table below summarizes key kinetic parameters determined for the nitration of toluene and o-nitrotoluene, which serve as representative models for the formation of dinitroalkylbenzenes.

ReactionParameterValueConditions/NotesReference
Toluene MononitrationActivation Energy (Ea)28.00 kJ/molOverall reaction in a liquid-liquid microflow system. researchgate.net
Toluene MononitrationActivation Energy (Ea) for o-nitrotoluene formation25.71 kJ/molDetermined for the first time in this study. researchgate.net
Toluene MononitrationActivation Energy (Ea) for p-nitrotoluene formation31.91 kJ/molDetermined for the first time in this study. researchgate.net
Toluene MononitrationHeat of Solution3430 ± 200 cal/molIn 70.2% H₂SO₄. researchgate.net
Toluene MononitrationActivation Energy (Ea)16,100 ± 100 cal/molIn 70.2% H₂SO₄. researchgate.net
Toluene Nitration (Triphase Catalysis)Activation Energy (Ea)24.24 kJ/molKinetically controlled reaction over H-mordenite catalyst. researchgate.net
o-Nitrotoluene DinitrationReaction RateIncreases with H₂SO₄ mass fraction up to a maximumHomogeneously continuous microflow system. rsc.org

These studies show that the rate of nitration is highly dependent on temperature, the concentration of the nitrating agent, and the acidity of the medium. The activation energies indicate the temperature sensitivity of the reaction rates. Such kinetic data are essential for the safe and efficient design of industrial reactors for the production of dinitroaromatic compounds. researchgate.net

Chemical Reactivity and Mechanistic Pathways of Benzene, 1 1 Methylethyl 2,4 Dinitro

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of the reactivity of 2,4-dinitroisopropylbenzene. The electron-withdrawing nature of the two nitro groups activates the aromatic ring towards attack by nucleophiles. This process typically proceeds via a stepwise addition-elimination mechanism, which is characterized by the formation of a resonance-stabilized intermediate.

Meisenheimer Complex Formation and Characterization

A key feature of the SNAr mechanism involving nitro-activated aromatic compounds is the formation of a Meisenheimer complex. nih.gov This intermediate is a negatively charged species formed by the addition of a nucleophile to the electron-deficient aromatic ring. masterorganicchemistry.comwikipedia.org The negative charge is delocalized across the aromatic system and is particularly stabilized by the nitro groups through resonance.

The formation of the Meisenheimer complex is often the rate-determining step in SNAr reactions. masterorganicchemistry.com These complexes can be transient intermediates or, in some cases, stable enough to be isolated and characterized. Spectroscopic techniques such as NMR and UV-Vis are instrumental in identifying and characterizing Meisenheimer complexes. For instance, the formation of a Meisenheimer complex is often accompanied by the appearance of a distinct color, a characteristic that has been used to study these intermediates. While specific studies on the Meisenheimer complex of 2,4-dinitroisopropylbenzene are not abundant, research on related 2,4-dinitrobenzene derivatives provides insight into their formation and properties.

Influence of Substituents on SNAr Reactivity

The reactivity of the aromatic ring in SNAr reactions is highly sensitive to the nature and position of the substituents. Electron-withdrawing groups, such as the nitro groups in 2,4-dinitroisopropylbenzene, are essential for activating the ring towards nucleophilic attack. The more electron-withdrawing groups present, the faster the reaction. masterorganicchemistry.com The position of these groups is also critical; activation is most effective when the electron-withdrawing groups are located ortho and/or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer complex.

In the case of 2,4-dinitroisopropylbenzene, the two nitro groups strongly activate the positions ortho and para to them for nucleophilic attack. The reactivity is also influenced by the nature of the leaving group, with more electronegative and better leaving groups generally leading to faster reactions.

Kinetic and Thermodynamic Aspects of SNAr Pathways

The kinetics of SNAr reactions are typically second-order, being first-order in both the aromatic substrate and the nucleophile. The rate of reaction is influenced by several factors, including the solvent, the nature of the nucleophile, and the structure of the aromatic substrate.

SubstrateNucleophileSolventRate Constant (k)
1-Chloro-2,4-dinitrobenzene (B32670)Piperidine (B6355638)Methanol4.4 x 10-3 M-1s-1
1-Chloro-2,4-dinitrobenzeneAnilineEthanol5.15 x 10-5 M-1s-1
1-Fluoro-2,4-dinitrobenzeneAnilineEthanol3.89 x 10-3 M-1s-1

Role of the Isopropyl Group in Modulating SNAr Reactivity

The isopropyl group at the 1-position of the benzene (B151609) ring in 2,4-dinitroisopropylbenzene influences its SNAr reactivity through a combination of electronic and steric effects.

Electronic Effects: The isopropyl group is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This electron-donating nature would slightly decrease the electrophilicity of the aromatic ring compared to an unsubstituted dinitrobenzene. This deactivating electronic effect would be expected to result in a slightly slower rate of nucleophilic attack.

Redox Chemistry and Nitro Group Transformations

The nitro groups of 2,4-dinitroisopropylbenzene are highly susceptible to reduction under various conditions, leading to a range of products with different oxidation states of the nitrogen atom. The redox chemistry of nitroaromatic compounds is of significant interest due to its relevance in synthetic chemistry, materials science, and environmental science.

Reduction Pathways of Nitro Groups in Aromatic Systems

The reduction of nitro groups on an aromatic ring can proceed through a series of intermediates. The complete reduction of a nitro group to an amino group is a six-electron process. The typical reduction pathway involves the following intermediates:

Nitrosoarene: The initial two-electron reduction of the nitro group yields a nitroso group (-NO).

Hydroxylamine: A further two-electron reduction of the nitroso group leads to a hydroxylamino group (-NHOH).

Amine: The final two-electron reduction of the hydroxylamino group gives the corresponding amino group (-NH2).

In the case of dinitroaromatic compounds like 2,4-dinitroisopropylbenzene, the reduction can be controlled to selectively reduce one or both nitro groups. The selectivity of the reduction is influenced by the reaction conditions, including the choice of reducing agent and catalyst. For instance, catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is a common method for reducing nitro groups. hw.ac.uk The selectivity for the reduction of one nitro group over the other can be influenced by steric and electronic factors within the molecule. In many cases, the less sterically hindered nitro group is reduced preferentially. researchgate.net Electrochemical methods can also be employed to control the reduction of nitroaromatic compounds by carefully selecting the applied potential. semanticscholar.orgresearchgate.net

Starting MaterialReducing Agent/ConditionsMajor Product(s)
2,4-Dinitrotoluene (B133949)H2, Pd/C2,4-Diaminotoluene
m-DinitrobenzeneH2, Ni-Au NPsm-Nitroaniline (partial reduction)
1,3-DinitrobenzeneElectrochemical Reduction (DMF, with proton donor)3-Nitroaniline

This table provides examples of reduction products for related dinitroaromatic compounds, illustrating the types of transformations possible for 2,4-dinitroisopropylbenzene.

Formation of Radical Anions and Dianions

Due to the electron-accepting nature of the nitro groups, Benzene, 1-(1-methylethyl)-2,4-dinitro- is readily reduced to form radical anionic and dianionic species. This reduction can be achieved through electrochemical methods or with chemical reducing agents.

The initial one-electron reduction generates a radical anion, where the unpaired electron is delocalized across the π-system of the aromatic ring and the two nitro groups. This delocalization provides considerable stability to the radical species. Studies on analogous compounds, such as 2,4-dinitrotoluene (DNT), have shown that the radical anion formed is sufficiently basic to deprotonate weak carbon acids, such as the methyl group of a neutral DNT molecule. researchgate.net A similar basicity could be anticipated for the radical anion of 2,4-dinitroisopropylbenzene.

Further reduction leads to the formation of a dianion. These charged species are often highly colored and can be characterized using spectroscopic techniques, particularly Electron Paramagnetic Resonance (EPR) for the radical anion. The EPR spectrum of the 2,4-dinitroisopropylbenzene radical anion is expected to be complex. The unpaired electron would couple with the nuclear spins of the two non-equivalent nitrogen atoms of the nitro groups (¹⁴N, I=1) and the various protons on the aromatic ring and the isopropyl substituent, leading to a spectrum with a large number of lines due to hyperfine splitting. vaia.comchegg.com For instance, the radical anion of p-dinitrobenzene, with two equivalent nitrogen nuclei and four equivalent protons, produces a complex spectrum, indicating the intricate splitting patterns that arise in these systems. vaia.com

Oxidative Transformations of the Aromatic Ring

The aromatic ring of Benzene, 1-(1-methylethyl)-2,4-dinitro- is highly deactivated towards oxidative transformations. The strong electron-withdrawing effect of the two nitro groups significantly lowers the electron density of the ring, making it resistant to attack by electrophilic oxidizing agents. Consequently, reactions that typically oxidize aromatic rings, such as permanganate (B83412) oxidation or ozonolysis, are not expected to proceed under standard conditions. The scientific literature lacks specific studies on the oxidative transformation of this particular compound, which is consistent with the general unreactivity of dinitroaromatic systems towards oxidation.

Reactions with Specific Nucleophiles and Reagents

The electron-deficient character of the aromatic ring in 2,4-dinitroisopropylbenzene makes it a prime substrate for nucleophilic attack. Unlike dinitrobenzenes substituted with a halogen, the isopropyl group is not a viable leaving group. Therefore, reactions with nucleophiles typically result in the formation of stable addition products known as Meisenheimer complexes rather than substitution products. wikipedia.orgyoutube.com

Reactions with Amines and Hydrazine (B178648) Derivatives

Primary and secondary amines, as well as hydrazine and its derivatives, are effective nitrogen nucleophiles that react readily with 2,4-dinitroisopropylbenzene. The reaction involves the addition of the nucleophile to one of the electron-poor carbon atoms of the benzene ring, typically at a position ortho or para to a nitro group, to form a resonance-stabilized anionic σ-complex, or Meisenheimer complex. nih.govscribd.com

This addition temporarily disrupts the aromaticity of the ring, and the resulting negative charge is delocalized over the ring and, most importantly, onto the oxygen atoms of the nitro groups. youtube.comscribd.com These complexes are often intensely colored, allowing their formation to be monitored by UV-Vis spectroscopy. nih.gov For example, the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine proceeds through a zwitterionic intermediate to form 2,4-dinitrophenylhydrazine. semanticscholar.org In the case of 2,4-dinitroisopropylbenzene, the reaction with an amine like piperidine would result in the formation of a stable adduct without the elimination of a leaving group.

Interactions with Active Methylene (B1212753) Compounds

Active methylene compounds are carbon acids, such as diethyl malonate or ethyl acetoacetate, that can be deprotonated by a base to form a stabilized carbanion (enolate). shivajicollege.ac.inegyankosh.ac.in These carbanions are potent carbon nucleophiles that can attack the electron-deficient ring of 2,4-dinitroisopropylbenzene.

The reaction pathway is analogous to that with amine nucleophiles, involving the formation of a carbon-bonded Meisenheimer complex. nih.gov This reaction is significant as it results in the formation of a new carbon-carbon bond. The mechanism involves the attack of the carbanion on an unsubstituted position of the aromatic ring, yielding a resonance-stabilized anionic σ-adduct. Research on related compounds, such as 2,4-dinitrobenzene sulfonic acid, has demonstrated that carbanions from active methylene compounds can effectively displace even poor leaving groups via the formation of a Meisenheimer intermediate, highlighting the strong driving force for this type of reaction. nih.gov

Advanced Spectroscopic and Computational Investigations

Quantum Chemical Studies and Theoretical Calculations

Quantum chemical studies are fundamental to understanding the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations are powerful tools for predicting molecular geometries, energies, and various spectroscopic properties. However, specific computational studies focused on Benzene (B151609), 1-(1-methylethyl)-2,4-dinitro- are not found in the surveyed literature. The following sections detail the types of analyses that would be conducted in such studies, though specific data for the target molecule is unavailable.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. In conjunction with computational methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Benzene, 1-(1-methylethyl)-2,4-dinitro- is expected to be characterized by several key absorption bands corresponding to its constituent functional groups. The most prominent features would arise from the nitro (NO₂) groups, the aromatic ring, and the isopropyl substituent.

NO₂ Vibrations: The nitro group typically exhibits strong and distinct symmetric and asymmetric stretching vibrations. For dinitro-substituted benzene derivatives, the asymmetric stretching vibrations are generally observed in the 1500-1600 cm⁻¹ region, while the symmetric stretching vibrations appear in the 1300-1370 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Isopropyl Group Vibrations: The isopropyl group would be identified by its characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching of the methyl groups would be observed in the 2900-3000 cm⁻¹ range. The bending vibrations would appear at lower wavenumbers.

C-N Vibrations: The stretching vibration of the C-NO₂ bond is expected in the 800-900 cm⁻¹ region.

Illustrative FTIR Data for a Related Dinitroaromatic Compound

Wavenumber (cm⁻¹) Intensity Assignment
~3100 Medium Aromatic C-H Stretch
~2970 Medium Aliphatic C-H Stretch (Isopropyl)
~1540 Strong Asymmetric NO₂ Stretch
~1450 Medium C=C Aromatic Ring Stretch
~1350 Strong Symmetric NO₂ Stretch
~840 Strong C-N Stretch

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. While vibrations involving a change in dipole moment are strong in FTIR, vibrations involving a change in polarizability are strong in Raman. For Benzene, 1-(1-methylethyl)-2,4-dinitro-, the symmetric vibrations of the nitro groups and the breathing modes of the aromatic ring are expected to be particularly prominent in the FT-Raman spectrum.

Symmetric NO₂ Stretch: This vibration often gives a very strong and characteristic band in the FT-Raman spectrum, typically around 1350 cm⁻¹.

Aromatic Ring Vibrations: The ring breathing mode, a symmetric vibration of the entire benzene ring, usually produces a strong Raman signal.

C-H Vibrations: Aromatic and aliphatic C-H stretching vibrations are also observable in the FT-Raman spectrum.

Illustrative FT-Raman Data for a Related Dinitroaromatic Compound

Wavenumber (cm⁻¹) Intensity Assignment
~3100 Medium Aromatic C-H Stretch
~2970 Medium Aliphatic C-H Stretch (Isopropyl)
~1600 Medium C=C Aromatic Ring Stretch
~1350 Very Strong Symmetric NO₂ Stretch
~1000 Strong Aromatic Ring Breathing

Normal Coordinate Analysis and Potential Energy Distribution (PED)

A Normal Coordinate Analysis (NCA) is a computational method used to assign the calculated vibrational frequencies to specific molecular motions. The Potential Energy Distribution (PED) provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. A PED analysis for Benzene, 1-(1-methylethyl)-2,4-dinitro- would be crucial for an unambiguous assignment of its vibrational spectra, especially in regions where multiple vibrational modes overlap. For instance, it would help to differentiate between the various C=C stretching modes of the aromatic ring and to quantify the coupling between different vibrational modes.

Correlation between Experimental and Calculated Spectra

In a typical study, the vibrational spectra of Benzene, 1-(1-methylethyl)-2,4-dinitro- would be calculated using DFT methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)). The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the calculated frequencies are usually scaled by an empirical scaling factor to improve the agreement with the experimental data. A good correlation between the scaled calculated and experimental spectra in terms of both frequency and intensity would validate the accuracy of the computational model and the vibrational assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra would provide valuable information about the chemical environment of the hydrogen and carbon atoms in Benzene, 1-(1-methylethyl)-2,4-dinitro-.

¹H NMR Spectrum: The proton NMR spectrum would show distinct signals for the aromatic protons and the protons of the isopropyl group. The strong electron-withdrawing nature of the two nitro groups would cause the aromatic protons to be significantly deshielded, appearing at a downfield chemical shift (likely in the 7.5-9.0 ppm range). The coupling patterns between the aromatic protons would reveal their relative positions on the ring. The isopropyl group would show a septet for the methine proton and a doublet for the six equivalent methyl protons, with their chemical shifts also influenced by the aromatic ring.

¹³C NMR Spectrum: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons attached to the nitro groups would be highly deshielded. The chemical shifts of the other aromatic carbons would also be affected by the electron-withdrawing substituents. The carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

Illustrative ¹H and ¹³C NMR Data for a Related Dinitroaromatic Compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H ~8.8 d Aromatic-H
¹H ~8.4 dd Aromatic-H
¹H ~7.9 d Aromatic-H
¹H ~3.5 septet Isopropyl-CH
¹H ~1.3 d Isopropyl-CH₃
¹³C ~150 s Aromatic-C-NO₂
¹³C ~148 s Aromatic-C-NO₂
¹³C ~132 d Aromatic-CH
¹³C ~127 d Aromatic-CH
¹³C ~120 d Aromatic-CH
¹³C ~35 d Isopropyl-CH
¹³C ~23 q Isopropyl-CH₃

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Benzene, 1-(1-methylethyl)-2,4-dinitro- would be dominated by absorptions arising from π → π* and n → π* transitions associated with the nitroaromatic system. The presence of the nitro groups, which are strong chromophores, and their conjugation with the benzene ring would lead to characteristic absorption bands in the UV region. The exact position and intensity of these bands would be influenced by the solvent polarity. Typically, nitroaromatics show strong absorptions below 300 nm and sometimes weaker absorptions at longer wavelengths.

Illustrative UV-Visible Absorption Data for a Related Dinitroaromatic Compound

λmax (nm) Molar Absorptivity (ε) Solvent Transition
~260 High Ethanol π → π*
~340 Low Ethanol n → π*

Intermolecular Interactions and Hydrogen Bonding Studies

The intermolecular forces of a compound dictate its macroscopic properties, such as melting point and solubility, and influence its crystal packing. For Benzene, 1-(1-methylethyl)-2,4-dinitro-, a molecule characterized by an electron-deficient aromatic ring and potent hydrogen bond acceptors (the nitro groups), several types of non-covalent interactions are anticipated to govern its supramolecular chemistry. While specific crystallographic and spectroscopic data for this exact compound are scarce in the literature, extensive research on structurally analogous dinitroaromatic compounds provides a robust framework for understanding its likely intermolecular behavior.

The primary non-covalent forces expected to be significant are π-π stacking interactions and weak C-H···O hydrogen bonds. The insertion of electron-withdrawing nitro groups into a benzene ring significantly polarizes the molecule and enhances its ability to engage in such interactions compared to unsubstituted benzene. researchgate.net

π-π Stacking Interactions: The dinitrophenyl group in Benzene, 1-(1-methylethyl)-2,4-dinitro- creates an electron-deficient π-system. This facilitates attractive π-π stacking interactions with neighboring aromatic rings. In the crystal lattice of nitro-substituted benzenes, these stacking interactions are often a primary structural motif. researchgate.net Studies on similar molecules, such as 1-(2,4-Dinitrophenyl)-2-[(E)-(3,4,5-trimethoxybenzylidene)]hydrazine, reveal a face-to-face π–π stacking arrangement. researchgate.net In another related compound, 1,3,5-trimethyl-2,4-dinitrobenzene, molecules form stacks, although the centroid-centroid separation of 4.136 (5) Å in that specific case was considered too long for a strong interaction. doaj.org The geometry and strength of these interactions are sensitive to the substituents on the aromatic ring.

Interaction ParameterValue (Å)Analogous Compound Reference
Centroid-Centroid Separation~4.141,3,5-trimethyl-2,4-dinitrobenzene doaj.org

Note: Data is derived from structurally similar compounds to infer potential properties of Benzene, 1-(1-methylethyl)-2,4-dinitro-.

Hydrogen Bonding: While Benzene, 1-(1-methylethyl)-2,4-dinitro- lacks classical hydrogen bond donors (like -OH or -NH groups), the oxygen atoms of the two nitro groups are strong hydrogen bond acceptors. This allows for the formation of numerous, albeit weak, C-H···O intermolecular hydrogen bonds. These interactions, involving both aromatic (C-H) and aliphatic (isopropyl C-H) groups as donors, play a crucial secondary role in stabilizing the crystal structure by linking the primary structural motifs established by stacking. researchgate.net

Detailed crystallographic analyses of related dinitro-aromatic compounds have characterized the geometry of these weak hydrogen bonds. For instance, the crystal structure of 3,5-dinitrobenzaldehyde (B77469) reveals a stacked-layered organization where C—H···O interactions are prevalent within the layers. researchgate.net Spectroscopic studies on 2,4-dinitrophenol (B41442) have also been used to investigate the interplay between intra- and intermolecular hydrogen bonds, showing that the bonds to the nitro group can be influenced by the solvent environment. documentsdelivered.com

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these interactions. Analyses like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Molecular Electrostatic Potential (MEP) maps can elucidate the nature, strength, and reactive sites for these non-covalent bonds. researchgate.net Such computational studies on dinitrobenzene derivatives confirm that C-H···O hydrogen bonds and π-π stacking are the dominant forces in their crystal packing. researchgate.net

Donor (D)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Compound Reference
C-H (aromatic)O (nitro)~2.65N/A3,5-dinitrobenzaldehyde researchgate.net
C-H (aromatic)O (nitro)~3.11N/A3,5-dinitrobenzaldehyde researchgate.net
C-H (aromatic)O (nitro)~3.17N/A3,5-dinitrobenzaldehyde researchgate.net

Note: This table presents examples of C-H···O interaction geometries observed in a structurally related dinitroaromatic compound. The specific distances and angles for Benzene, 1-(1-methylethyl)-2,4-dinitro- would require dedicated crystallographic analysis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(1-methylethyl)-2,4-dinitrobenzene, and how do reaction conditions influence nitro group positioning?

  • Methodology :

  • Nitration of isopropylbenzene derivatives : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. The isopropyl group directs electrophilic substitution to the para and ortho positions, but nitro groups are meta-directing. Sequential nitration steps may require optimization to achieve 2,4-substitution .
  • Characterization : Confirm regiochemistry via ¹H/¹³C NMR (e.g., coupling patterns for aromatic protons) and IR spectroscopy (nitro group stretching at ~1520–1350 cm⁻¹). Compare with analogous compounds like 1-methyl-2,4-dinitrobenzene (CAS 121-14-2) .

Q. How can spectroscopic techniques resolve structural ambiguities in substituted dinitrobenzene derivatives?

  • Methodology :

  • NMR : Use DEPT and 2D-COSY to distinguish between isopropyl and nitro group environments. For example, the isopropyl group’s methyl protons appear as a septet (δ ~1.2–1.4 ppm), while aromatic protons near nitro groups deshield to δ ~8.5–9.0 ppm .
  • X-ray crystallography : Resolve spatial arrangements of substituents; similar studies on 2,4-dinitrophenol (CAS 51-28-5) show planar nitro groups with bond angles ~120° .

Q. What are the stability considerations for storing 1-(1-methylethyl)-2,4-dinitrobenzene under laboratory conditions?

  • Methodology :

  • Store in amber glass at ≤4°C to prevent photodegradation. Monitor decomposition via HPLC-MS, as nitroaromatics can form hazardous byproducts (e.g., nitrophenols) under light or heat .
  • Compare with 1-methyl-2,4-dinitrobenzene (CAS 121-14-2), which exhibits similar instability .

Advanced Research Questions

Q. How does the electron-withdrawing effect of nitro groups influence the reactivity of the isopropyl substituent in electrophilic substitution reactions?

  • Methodology :

  • Perform Hammett σ⁺ analysis to quantify substituent effects. Nitro groups (-NO₂, σ⁺ ≈ 0.78) deactivate the ring, while isopropyl (-R, σ⁺ ≈ -0.15) weakly activates. Computational DFT studies (e.g., Gaussian) can predict regioselectivity in further functionalization .

Q. What environmental fate and mobility models apply to 1-(1-methylethyl)-2,4-dinitrobenzene in soil and groundwater?

  • Methodology :

  • Use EPI Suite or QSAR models to estimate log Kow (lipophilicity) and soil sorption (Koc). Analogous compounds like 1-methyl-2,4-dinitrobenzene (log Kow ≈ 2.1) suggest moderate mobility in soil .
  • Validate experimentally via column leaching tests under varying pH (4–9) .

Q. How can conflicting data on thermal decomposition pathways be resolved?

  • Methodology :

  • Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify degradation products. For example, nitroaromatics often release NOx gases above 200°C. Compare with 2,4-dinitrophenol (CAS 51-28-5), which decomposes exothermically at 150°C .

Methodological Notes

  • Contradiction Analysis : Conflicting stability data may arise from impurities or varying experimental setups. Replicate studies under standardized conditions (e.g., inert atmosphere, controlled humidity) .
  • Computational Validation : Use Gaussian or ORCA for transition-state modeling in nitration reactions to predict regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-(1-methylethyl)-2,4-dinitro-
Reactant of Route 2
Reactant of Route 2
Benzene, 1-(1-methylethyl)-2,4-dinitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.